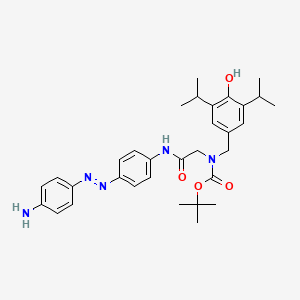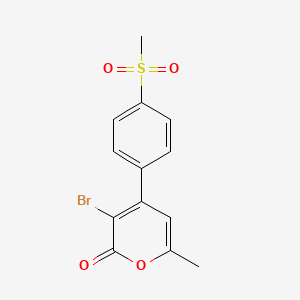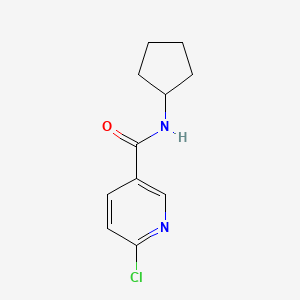
Ethyl beta-D-Glucuronide Methyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl beta-D-Glucuronide Methyl Ester is a derivative of glucuronic acid, which is a significant metabolite in the human body. This compound is formed through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-Glucuronosyltransferases. It is a minor metabolite of ethanol and is often used as a biomarker for alcohol consumption due to its prolonged elimination and incorporation in keratinized tissues .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl beta-D-Glucuronide Methyl Ester typically involves the transesterification of beta-D-glucuronides. This process can be catalyzed by various reagents, including 2-chloro-1-methylpyridinium iodide and 4-DMAP, which facilitate the conversion of glucuronides to their ester forms .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale transesterification processes. These methods often utilize catalysts such as pure silica or SAFI to achieve high yields and efficient reaction times .
化学反応の分析
Types of Reactions: Ethyl beta-D-Glucuronide Methyl Ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: Catalyzed by either acid or base, leading to the formation of beta-D-glucuronic acid and ethanol.
Oxidation: Involves the use of oxidizing agents to convert the ester into its corresponding acid.
Substitution: Aminolysis reactions with ammonia or alkyl amines to yield amides.
Major Products: The major products formed from these reactions include beta-D-glucuronic acid, ethanol, and various amides depending on the substituents used in the reactions .
科学的研究の応用
Ethyl beta-D-Glucuronide Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a biomarker for alcohol consumption, aiding in forensic and clinical toxicology.
Medicine: Utilized in studies related to alcohol metabolism and its effects on the human body.
Industry: Employed in the production of various pharmaceuticals and as a component in biochemical assays.
作用機序
The mechanism of action of Ethyl beta-D-Glucuronide Methyl Ester involves its formation through the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid. This reaction is catalyzed by UDP-Glucuronosyltransferases, resulting in the formation of the ester. The compound is then hydrolyzed by beta-glucuronidases, releasing beta-D-glucuronic acid and ethanol .
類似化合物との比較
Ethyl beta-D-Glucuronide Methyl Ester can be compared with other glucuronides such as:
- Phenolphthalein-beta-D-glucuronide
- 4-Nitrophenol-beta-D-glucuronide
- Morphine-3-O-beta-D-glucuronide
- Quercetin-3-O-beta-D-glucuronide
These compounds share similar glucuronidation pathways but differ in their aglycone components, leading to distinct biological and chemical properties .
This compound stands out due to its specific use as a biomarker for alcohol consumption, which is not a common application for other glucuronides .
特性
分子式 |
C9H16O7 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC名 |
methyl (2S,3S,4S,5R,6R)-6-ethoxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C9H16O7/c1-3-15-9-6(12)4(10)5(11)7(16-9)8(13)14-2/h4-7,9-12H,3H2,1-2H3/t4-,5-,6+,7-,9+/m0/s1 |
InChIキー |
BVMRJNOXPXDKQV-KPRJIFDWSA-N |
異性体SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)O)O)O |
正規SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile](/img/structure/B13866190.png)

![N-[(4-Fluorophenyl)(1-methyl-1H-imidazol-2-yl)methyl]-N'-(1-methyl-1H-imidazol-4-yl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B13866195.png)
![4-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B13866200.png)






![(S)-5-Chloro-3-(cyclopropylethynyl)-3-(trifluoromethyl)-1,3-dihydrobenzo[c]isoxazole](/img/structure/B13866248.png)
